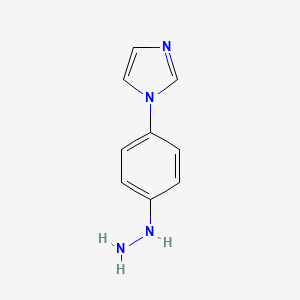
4-(Imidazol-1-yl)phenylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-HYDRAZINYLPHENYL)-1H-IMIDAZOLE is an organic compound that features both a hydrazinyl group and an imidazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both hydrazinyl and imidazole functionalities allows it to participate in a wide range of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-HYDRAZINYLPHENYL)-1H-IMIDAZOLE typically involves the reaction of 4-hydrazinylbenzaldehyde with imidazole under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for 1-(4-HYDRAZINYLPHENYL)-1H-IMIDAZOLE are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-HYDRAZINYLPHENYL)-1H-IMIDAZOLE can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo compounds.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Azo derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted hydrazinylphenyl imidazole derivatives.
Aplicaciones Científicas De Investigación
1-(4-HYDRAZINYLPHENYL)-1H-IMIDAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Mecanismo De Acción
The mechanism of action of 1-(4-HYDRAZINYLPHENYL)-1H-IMIDAZOLE involves its interaction with various molecular targets and pathways:
Molecular Targets: The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
Pathways Involved: The compound can interfere with cellular redox processes, leading to oxidative stress and cell death in certain types of cancer cells.
Comparación Con Compuestos Similares
1-(4-HYDRAZINYLPHENYL)-1H-IMIDAZOLE can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- The combination of the hydrazinyl group and the imidazole ring in 1-(4-HYDRAZINYLPHENYL)-1H-IMIDAZOLE provides a unique reactivity profile, allowing it to participate in a broader range of chemical reactions compared to its analogs.
- Its potential applications in both medicinal chemistry and material science make it a versatile and valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C9H10N4 |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
(4-imidazol-1-ylphenyl)hydrazine |
InChI |
InChI=1S/C9H10N4/c10-12-8-1-3-9(4-2-8)13-6-5-11-7-13/h1-7,12H,10H2 |
Clave InChI |
PXRDZRWNKJLXCG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NN)N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


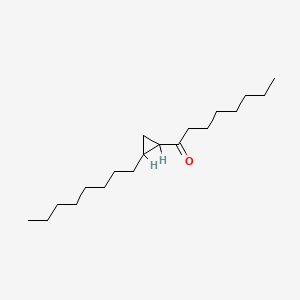
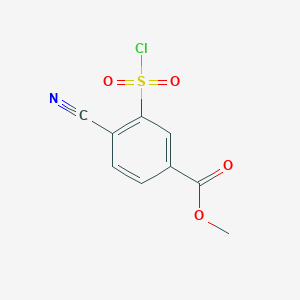
![1-[4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one](/img/structure/B13936852.png)
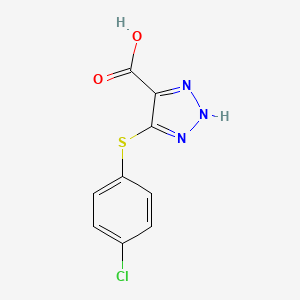
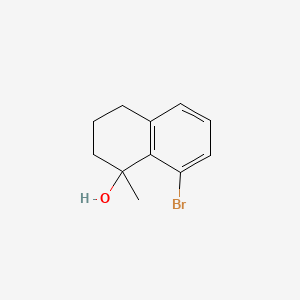
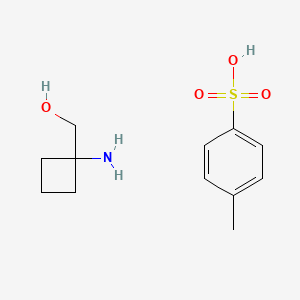
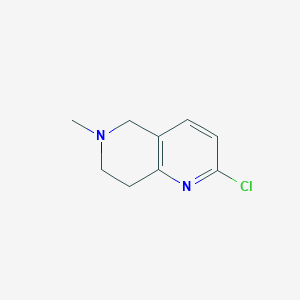
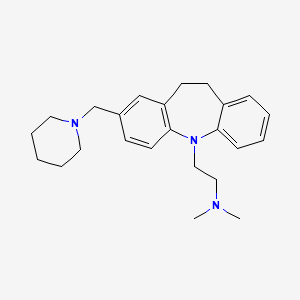
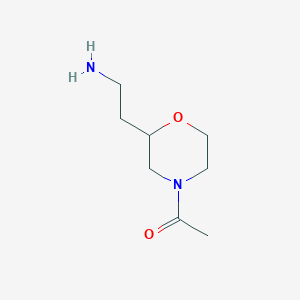
![(4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate](/img/structure/B13936912.png)
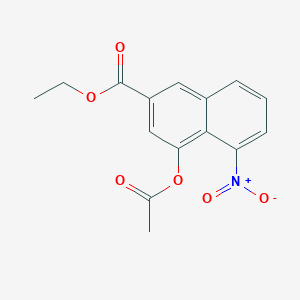
![Methyl 5-[(tert-butoxycarbonyl)amino]-2-chlorobenzoate](/img/structure/B13936924.png)
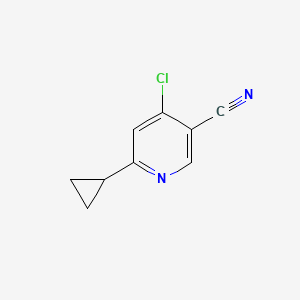
![2,4-Dichloropyrido[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13936930.png)
